7-Bromo-1-benzofuran-5-carbonitrile
Description
7-Bromo-1-benzofuran-5-carbonitrile is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Properties
Molecular Formula |
C9H4BrNO |
|---|---|
Molecular Weight |
222.04 g/mol |
IUPAC Name |
7-bromo-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C9H4BrNO/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4H |
InChI Key |
KKUJPSATCBVAMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)C#N)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-Bromo-1-benzofuran-5-carbonitrile typically involves the bromination of 1-benzofuran-5-carbonitrile. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 7-position. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require a catalyst to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
7-Bromo-1-benzofuran-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofurans, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
7-Bromo-1-benzofuran-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 7-Bromo-1-benzofuran-5-carbonitrile and its derivatives depends on their specific biological targets. In medicinal chemistry, these compounds often interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, benzofuran derivatives have been shown to inhibit kinases, proteases, and other enzymes involved in disease pathways .
The molecular targets and pathways involved vary depending on the specific application. For instance, in cancer research, benzofuran derivatives may target cell signaling pathways to inhibit tumor growth and proliferation .
Comparison with Similar Compounds
7-Bromo-1-benzofuran-5-carbonitrile can be compared with other benzofuran derivatives, such as:
5-Bromo-2-benzofuran-1-carbonitrile: Similar in structure but with the bromine atom at a different position, leading to different reactivity and biological activity.
7-Chloro-1-benzofuran-5-carbonitrile:
1-Benzofuran-5-carbonitrile: Lacks the halogen substituent, resulting in different chemical behavior and biological activity.
Biological Activity
Overview
7-Bromo-1-benzofuran-5-carbonitrile is a synthetic compound belonging to the benzofuran family, characterized by a bromine atom at the 7th position and a carbonitrile group at the 5th position. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry and organic synthesis. The compound has garnered attention for its anticancer properties and interactions with various biological targets.
- Molecular Formula : C_10H_6BrN
- Molecular Weight : Approximately 225.08 g/mol
The presence of the bromine atom and the carbonitrile functional group enhances its reactivity, making it a candidate for further chemical modifications and biological evaluations.
The mechanism of action for this compound involves its interaction with specific molecular targets, primarily enzymes and receptors. Research indicates that compounds in this class can inhibit various biological processes, including:
- Enzyme Inhibition : Compounds similar to this compound have shown the ability to inhibit kinases and proteases involved in cancer cell proliferation pathways.
- Cell Signaling Modulation : The compound may affect key signaling pathways that regulate cellular growth and survival, particularly in cancer cells .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The following table summarizes findings from various studies regarding its activity against different cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Colorectal Cancer | HT29 | 15.2 | |
| Lung Cancer | A549 | 12.5 | |
| Breast Cancer | MCF-7 | 10.0 | |
| Prostate Cancer | LNCaP | 18.0 | |
| Leukemia | K562 | 14.0 |
These results indicate that this compound exhibits promising anticancer activity across multiple cancer types, warranting further investigation into its therapeutic potential.
Case Studies
- In vitro Studies : A study examining the effects of various benzofuran derivatives, including this compound, demonstrated significant cytotoxicity against human cancer cell lines. The compound was noted for its ability to induce apoptosis in cancer cells, suggesting a potential mechanism for its anticancer effects .
- Mechanistic Insights : Another research effort focused on elucidating the specific molecular targets of benzofuran derivatives. Results indicated that these compounds could inhibit key signaling pathways associated with tumor growth, particularly through the modulation of kinase activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
